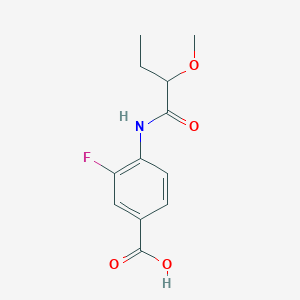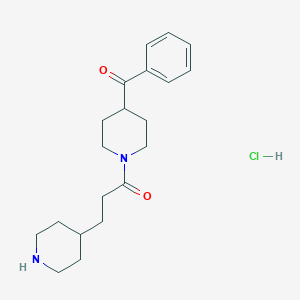![molecular formula C12H23N3O3 B6661871 2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid](/img/structure/B6661871.png)
2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid is a complex organic compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)propan-2-one share structural similarities.
Amino acids: Compounds such as glycine and alanine have similar functional groups.
Uniqueness
What sets 2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid apart is its unique combination of a piperazine ring with an amino acid moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-4-14-5-7-15(8-6-14)12(18)10(2)13(3)9-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMAIGDMZPLDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid](/img/structure/B6661796.png)
![4-[(6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-fluorobenzoic acid](/img/structure/B6661798.png)
![4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid](/img/structure/B6661811.png)
![3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6661813.png)

![3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6661825.png)
![4-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-3-fluorobenzoic acid](/img/structure/B6661835.png)
![4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid](/img/structure/B6661841.png)
![2-[4-(Oxane-2-carbonylamino)naphthalen-1-yl]oxyacetic acid](/img/structure/B6661843.png)
![2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid](/img/structure/B6661846.png)
![2-[[2-[4-(Oxane-2-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661848.png)
![2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid](/img/structure/B6661853.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B6661863.png)

